4-Methoxy-4'-piperidinomethyl benzophenone
Overview
Description
4-Methoxy-4’-piperidinomethyl benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet (UV) light. This particular compound is characterized by the presence of a methoxy group (-OCH3) and a piperidinomethyl group attached to the benzophenone core. It is often used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Methoxy-4’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving UV light absorption and photoprotection.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of UV-blocking agents and stabilizers for polymers.
Mechanism of Action
Target of Action
It’s worth noting that benzophenones, in general, are known to interact with various biological targets .
Mode of Action
Benzophenones are known to interact with their targets through various mechanisms, including radical halogenation and nucleophilic substitution .
Biochemical Pathways
Benzophenones are known to influence various biochemical pathways .
Result of Action
Benzophenones are known to have diverse effects, such as inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism .
Action Environment
The action, efficacy, and stability of 4-Methoxy-4’-piperidinomethyl benzophenone can be influenced by various environmental factors. For instance, benzophenones are commonly employed as UV-filters in sunscreen cosmetic products, protecting the skin from the deleterious effects of the sun .
Biochemical Analysis
Biochemical Properties
4-Methoxy-4’-piperidinomethyl benzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a photo polymerization catalyst, which suggests its involvement in reactions that require light to initiate polymerization processes . Additionally, its structural analogs have shown diverse plant growth-regulating actions, such as inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism . These interactions highlight the compound’s potential in modulating biochemical pathways in both plant and animal systems.
Cellular Effects
The effects of 4-Methoxy-4’-piperidinomethyl benzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to changes in gene expression, thereby altering cellular metabolism and function. The compound’s ability to induce chlorosis in plants indicates its potential to disrupt normal cellular processes, which could be leveraged for studying cellular responses to stress .
Molecular Mechanism
At the molecular level, 4-Methoxy-4’-piperidinomethyl benzophenone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a photo polymerization catalyst suggests that it can interact with light-sensitive enzymes and proteins, leading to the initiation of polymerization reactions. Additionally, its structural properties allow it to bind to specific biomolecules, thereby modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-4’-piperidinomethyl benzophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzophenone-based compounds, including 4-Methoxy-4’-piperidinomethyl benzophenone, exhibit excellent photostability and light fastness, making them suitable for long-term experiments . The compound’s degradation products and their impact on cellular function need to be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of 4-Methoxy-4’-piperidinomethyl benzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including disruption of normal cellular processes and induction of stress responses . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research.
Metabolic Pathways
4-Methoxy-4’-piperidinomethyl benzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as a photo polymerization catalyst suggests that it may participate in pathways that require light-induced reactions. Additionally, its interactions with specific enzymes can influence the overall metabolic balance within cells, affecting the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of 4-Methoxy-4’-piperidinomethyl benzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
4-Methoxy-4’-piperidinomethyl benzophenone exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-hydroxybenzophenone can be reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form 4-methoxybenzophenone.
Attachment of the Piperidinomethyl Group: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting 4-methoxybenzophenone with piperidine and formaldehyde in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-4’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-4’-piperidinomethyl benzophenone.
Reduction: 4-Methoxy-4’-piperidinomethyl benzhydrol.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain applications.
4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV absorption but lacks the piperidinomethyl group.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, affecting its chemical reactivity and UV absorption properties.
Uniqueness
4-Methoxy-4’-piperidinomethyl benzophenone is unique due to the presence of both the methoxy and piperidinomethyl groups. This combination provides enhanced UV absorption and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSCCUUZRKGVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642677 | |
Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-03-4 | |
Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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